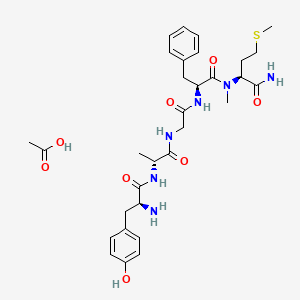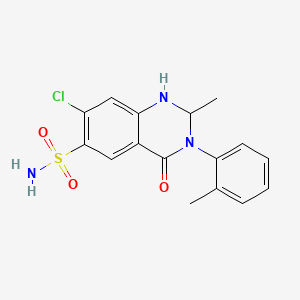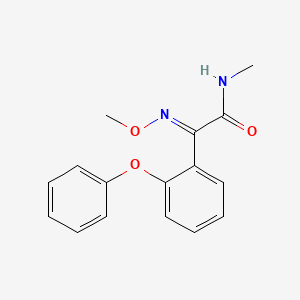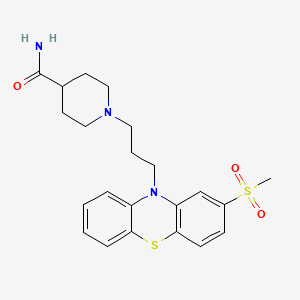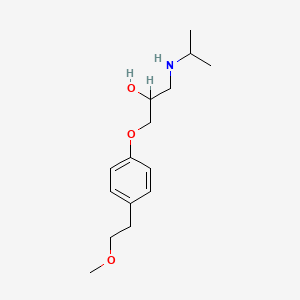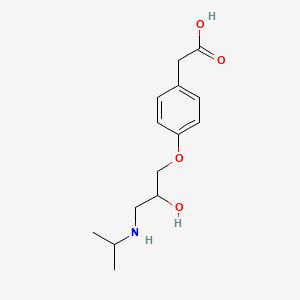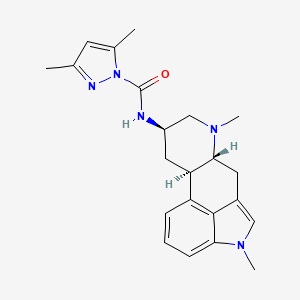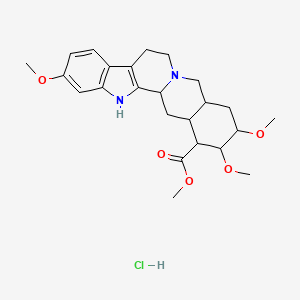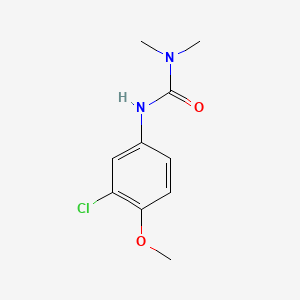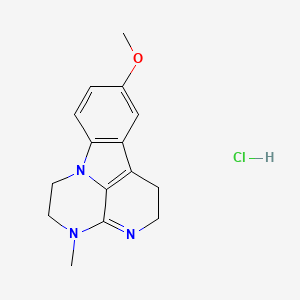
米福巴特
描述
Mifobate, also known as SR-202, is a potent and specific PPARγ antagonist . It selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity . The chemical structure of Mifobate is C11H17ClO7P2 .
Molecular Structure Analysis
The Mifobate molecule contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 phosphate/thiophosphate, and 1 phosphonate .
Chemical Reactions Analysis
Mifobate selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity . It does not affect basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor (FXR) .
Physical And Chemical Properties Analysis
Mifobate has a molecular weight of 358.65 and a chemical formula of C11H17ClO7P2 . It is soluble in DMSO, water, and ethanol .
科学研究应用
糖尿病研究
米福巴特被确定为一种抗糖尿病药,因为它能够选择性地抑制PPARγ的转录活性 。这种特性使其成为研究胰岛素抵抗机制以及开发治疗2型糖尿病新策略的宝贵化合物。研究人员利用米福巴特来探索PPARγ活性调节如何影响不同模型中的葡萄糖代谢和胰岛素敏感性。
肥胖研究
作为一种抗肥胖药,米福巴特用于研究参与脂肪细胞分化和脂质储存的通路 。它有助于理解PPARγ在脂肪细胞形成中的作用,以及其抑制如何导致潜在的肥胖治疗方法。研究通常集中在米福巴特对动物模型的体重调节和能量消耗的影响。
脂质代谢
该化合物对HDL水平和整体脂质谱的影响在心血管研究中具有重要意义 。米福巴特用于研究PPARγ拮抗作用如何影响胆固醇转运和分解,这对于开发可以改善脂质代谢和降低心血管风险的药物至关重要。
药理学研究
在药理学中,米福巴特作为开发针对PPARγ的新药的参考化合物 。它选择性地抑制PPARγ而不影响其他核受体(如PPARα和PPARβ),这对于设计副作用更少且疗效更高的药物特别有用。
分子生物学研究
米福巴特在分子生物学中对于理解PPARγ的转录调控至关重要 。它用于研究PPARγ与共激活因子的相互作用以及对基因表达的后续影响。这项研究对理解参与代谢和能量稳态的基因的调控具有更广泛的意义。
作用机制
Target of Action
Mifobate, also known as SR-202, is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
Mifobate selectively inhibits Thiazolidinedione (TZD)-induced PPARγ transcriptional activity .
Biochemical Pathways
The primary biochemical pathway affected by Mifobate is the PPARγ pathway. By selectively inhibiting TZD-induced PPARγ transcriptional activity, Mifobate can modulate the expression of genes involved in lipid metabolism, adipogenesis, and glucose homeostasis .
Pharmacokinetics
It is noted that mifobate differs from classical hypolipidemic drugs in its chemical structure, physicochemical characteristics, and pharmacokinetics .
Result of Action
The inhibition of PPARγ transcriptional activity by Mifobate results in anti-obesity and anti-diabetic effects . It inhibits PPARγ-dependent adipocyte differentiation and growth in vitro and in vivo . Moreover, it improves insulin sensitivity in diabetic ob/ob mice and increases HDL levels in rats in vivo .
生物活性
Mifobate has been shown to have a wide range of biological activities, including modulation of gene expression and cell death. It has been shown to induce apoptosis in a variety of cell types, including cancer cells. It has also been shown to inhibit the growth of tumors in animal models. In addition, mifobate has been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
Mifobate has been shown to modulate a variety of biochemical and physiological processes, including cell cycle regulation, apoptosis, and inflammation. It has also been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and inflammation. In addition, mifobate has been shown to modulate the activity of a variety of enzymes, including cyclooxygenase-2, caspase-3, and matrix metalloproteinases.
实验室实验的优点和局限性
Mifobate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively stable and has a long shelf-life. In addition, it is highly soluble in aqueous solutions, making it easy to prepare and use in experiments. The main limitation of mifobate is that it is not yet approved for use in humans, so it cannot be used in clinical trials.
未来方向
The potential applications of mifobate are vast, and there are many possible future directions for research. These include further studies on its mechanism of action, exploring its potential therapeutic applications, and developing more efficient synthesis methods. In addition, further studies could be conducted to explore its potential as an adjuvant therapy for cancer and other diseases. Other possible future directions include the development of new derivatives of mifobate, the exploration of its potential as an anti-inflammatory agent, and the investigation of its potential as a modulator of gene expression.
安全和危害
属性
IUPAC Name |
[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHUQHAPWMNBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045741 | |
| Record name | Mifobate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76541-72-5 | |
| Record name | Mifobate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76541-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mifobate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076541725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mifobate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIFOBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKA4OVV12E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



